molecular formula C9H9NO3 B046823 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid CAS No. 90563-93-2

3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Cat. No. B046823
CAS RN: 90563-93-2
M. Wt: 179.17 g/mol
InChI Key: VNTNLTOJGXENIZ-UHFFFAOYSA-N
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Patent
US07872009B2

Procedure details

Cyclopentanone (83 □L, 0.94 mmol), acetic acid (54 □L, 0.94 mmol), and magnesium sulfate (113 mg, 0.94 mmol) were added to a solution of (±)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid (Example 3a, 65 mg, 0.31 mmol) in dichloroethane (1.25 mL). Sodium triacetoxyborohydride (100 mg, 0.47 mmol) was added, followed by dichloroethane (1.25 mL), and the suspension was stirred at 25° C. for 48 h. The reaction mixture was quenched with half-saturated sodium bicarbonate, and the product was extracted using 67% EtOAc/hexane (3×25 mL). The combined organic fractions were dried over sodium sulfate and concentrated. Purification of the product by flash column chromatography (10% EtOAc/hexane) afforded the title compound as an oil. MS m/z: 276 (M+1).
Quantity
0.94 mmol
Type
reactant
Reaction Step One
Quantity
0.94 mmol
Type
reactant
Reaction Step One
Quantity
113 mg
Type
reactant
Reaction Step One
Quantity
65 mg
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
1.25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:5][CH2:4][CH2:3][CH2:2]1.[C:7](O)(=O)[CH3:8].S([O-])([O-])(=O)=O.[Mg+2].[O:17]1[CH:22]([C:23]([OH:25])=[O:24])[CH2:21][NH:20][C:19]2[CH:26]=[CH:27][CH:28]=[CH:29][C:18]1=2.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>ClC(Cl)C>[CH:1]1([N:20]2[CH2:21][CH:22]([C:23]([O:25][CH2:7][CH3:8])=[O:24])[O:17][C:18]3[CH:29]=[CH:28][CH:27]=[CH:26][C:19]2=3)[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
0.94 mmol
Type
reactant
Smiles
C1(CCCC1)=O
Name
Quantity
0.94 mmol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
113 mg
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Name
Quantity
65 mg
Type
reactant
Smiles
O1C2=C(NCC1C(=O)O)C=CC=C2
Name
Quantity
1.25 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Three
Name
Quantity
1.25 mL
Type
solvent
Smiles
ClC(C)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the suspension was stirred at 25° C. for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with half-saturated sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
the product was extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the product by flash column chromatography (10% EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C1(CCCC1)N1C2=C(OC(C1)C(=O)OCC)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.